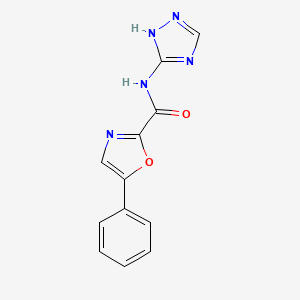
5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” is a compound that contains a 1,2,4-triazole moiety . Compounds with a 1,2,4-triazole ring are known to have various biological applications in medicine and are a part of many natural products . They might also be suitable as antiviral and anti-infective drugs .
Synthesis Analysis
A series of similar compounds were synthesized by the reaction of phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine . Their structures were confirmed by 1H NMR, 13C NMR, MS, IR, and elemental analyses .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The synthesized compounds were screened for their antimicrobial activity against three types of plant fungi and two kinds of bacteria, showing promising results .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .
Aplicaciones Científicas De Investigación
Based on the available information, here is a comprehensive analysis of potential scientific research applications for “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide”:
Antimicrobial Activity
Oxazole derivatives have been reported to possess antimicrobial properties, including antibacterial and antifungal activities . Given the structural similarity, “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could potentially be explored for its efficacy against various microbial strains.
Anti-inflammatory Drugs
Some oxazole compounds are used in the development of anti-inflammatory drugs . The compound may serve as a scaffold for designing new anti-inflammatory agents.
Anticancer Agents
Triazole derivatives have shown cytotoxic activities against tumor cell lines . The compound “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could be investigated for its potential anticancer properties.
Kinase Inhibition
Oxazolo[5,4-d]pyrimidine scaffolds are known to inhibit kinases, which are important targets in cancer therapy . The compound may be researched for kinase inhibitory activity.
Antiviral Agents
Oxazole derivatives have been identified as potent antiviral agents . Research could be directed towards evaluating the antiviral capabilities of this compound.
Agricultural Applications
Oxazoles are also utilized in agriculture for various biological functions . The compound could be assessed for its utility in agricultural settings.
Drug Discovery and Synthesis
The compound’s oxazole moiety makes it a candidate for drug discovery and synthesis research, particularly in the search for novel medicinal compounds .
Pharmacophore Development
Due to its unique structure, “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could be used as a pharmacophore in the development of new drugs targeting diverse molecular targets .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been found to exhibit weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .
Safety and Hazards
Propiedades
IUPAC Name |
5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJVKAMGRPXEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

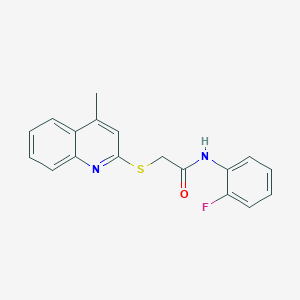
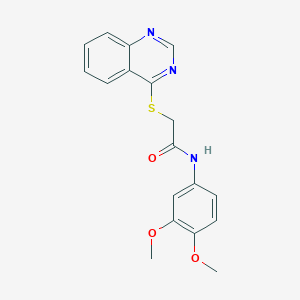
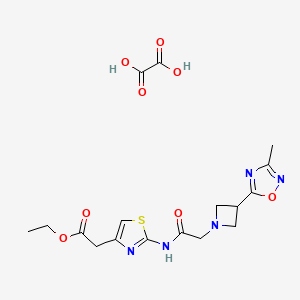
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)
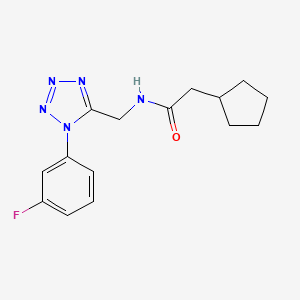
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)
![(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)
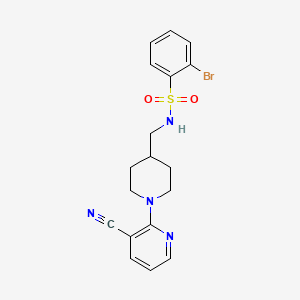

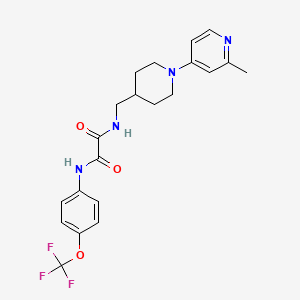

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)
![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)